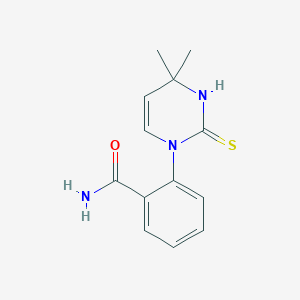

4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves the use of building blocks that can be further modified to obtain novel compounds. For instance, paper describes a one-pot reaction to synthesize [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives using 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one as a precursor. This method could potentially be adapted to synthesize the compound of interest by choosing appropriate electrophiles and reaction conditions. Similarly, paper outlines a green chemistry approach to synthesize 4-amino-1,2,4-triazines, which could be relevant for developing environmentally friendly synthesis routes for the target compound.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives is crucial for their chemical behavior and biological activity. Paper provides an example of the molecular structure determination of a triazine derivative using X-ray crystallography. The extensive intermolecular hydrogen bonding and pi-pi stacking interactions observed in the crystal structure could be indicative of the solid-state behavior of similar compounds, including the one under analysis.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazine derivatives is influenced by the presence of amino, thiol, and other substituent groups. These functionalities can participate in various chemical reactions, leading to a diverse array of products. For example, paper discusses the formation of imines from the reaction of 1,2,4-triazine derivatives with aldehydes, a transformation that could be relevant for the functionalization of the amino group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives, such as solubility, melting point, and stability, are important for their practical applications. Paper emphasizes the importance of studying these properties for the development of biologically active substances. The methods used for analyzing these properties, including elemental analysis, NMR, IR spectroscopy, and chromatography-mass spectrometry, are essential for a comprehensive understanding of the compound .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

- Research has explored the synthesis of various heterocyclic compounds, including 1,6-naphthyridin-5(6H)-ones, which are synthesized from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates through aminomethinylation with 1,3,5-triazine. This process highlights the utility of triazine derivatives in the synthesis of complex heterocycles (Balogh, Hermecz, Simon, & Pusztay, 2009).

2. Electrochemical Studies

- The electrochemical behavior of triazine derivatives, including those with thiol groups, has been extensively studied. These compounds exhibit specific redox behaviors that are valuable for understanding electrochemical processes in non-aqueous media (Farzinnejad, Beigi, Fotouhi, Torkestani, & Ghadirian, 2005).

3. Applications in Condensation Reactions

- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a compound related to 1,3,5-triazine, shows effectiveness in condensation reactions. This application is particularly relevant in the synthesis of amides and esters, highlighting the role of triazine derivatives in facilitating organic synthesis (Kunishima et al., 1999).

4. Investigation in Photovoltaic Devices

- The novel compound 4-{(2-amino-6-methylchromon-3-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (AMCMTT) has been synthesized and investigated for its potential application in photovoltaic devices. This research underscores the expanding role of triazine derivatives in the field of renewable energy and materials science (Halim et al., 2018).

5. Antimicrobial Agent Synthesis

- Triazine derivatives have been explored for their antimicrobial properties. The synthesis of novel s-triazines and their evaluation as potent antimicrobial agents demonstrate the potential of these compounds in pharmaceutical and agricultural applications (Shelke, 2020).

properties

IUPAC Name |

4-amino-2-(6-methylpyridin-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S/c1-5-3-2-4-6(11-5)7-12-8(10)14-9(15)13-7/h2-4,7H,1H3,(H4,10,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDIRRYXHMIZEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2NC(=S)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)